3-(Dimethylcarbamoyl)phenyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylcarbamoyl)phenyl Acetate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known as 3-(Acetyloxy)-N,N-dimethylbenzamide. This compound is characterized by the presence of a dimethylcarbamoyl group attached to a phenyl ring, which is further esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)phenyl Acetate typically involves the esterification of 3-(Dimethylcarbamoyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylcarbamoyl)phenyl Acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different esters or amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as ammonia (NH3) or primary amines under mild conditions.
Major Products Formed
Hydrolysis: 3-(Dimethylcarbamoyl)phenol and acetic acid.
Reduction: The corresponding alcohol, 3-(Dimethylcarbamoyl)phenyl methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylcarbamoyl)phenyl Acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethylcarbamoyl)phenyl Acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active phenolic compounds, which may interact with biological pathways to exert their effects . The dimethylcarbamoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenyl Acetate: Similar in structure but lacks the dimethylcarbamoyl group.
Methyl Acetate: A simpler ester with a methyl group instead of a phenyl ring.
Ethyl Acetate: Another simple ester with an ethyl group.
Uniqueness
3-(Dimethylcarbamoyl)phenyl Acetate is unique due to the presence of both the dimethylcarbamoyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler esters .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)15-10-6-4-5-9(7-10)11(14)12(2)3/h4-7H,1-3H3 |
InChI Key |
QNTHJLNAAQNBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.